2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)acetamide
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Overview
Description
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)acetamide is a synthetic compound with a complex structure, combining various functional groups such as oxo, oxazol, phenylpyridazin, and acetamide. Its potential applications span multiple fields, from organic chemistry to medicine and industrial processes. This compound is noted for its unique molecular architecture, which lends itself to various types of chemical reactions and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the oxazol-2-one ring, followed by the incorporation of the phenylpyridazin group. Specific reagents and solvents, as well as precise control over reaction conditions like temperature and pH, are crucial to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve optimizing the reaction conditions for large-scale production. Techniques such as continuous flow chemistry could be employed to improve efficiency. The use of catalysts and automated systems can also enhance the synthesis process, reducing the time and resources required.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)acetamide can undergo several types of chemical reactions:
Oxidation and Reduction: : Due to its multiple functional groups, the compound can participate in both oxidation and reduction reactions.
Substitution: : The presence of benzene and pyridazin rings makes it susceptible to electrophilic and nucleophilic substitution reactions.
Hydrolysis: : The acetamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of amines and carboxylic acids.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: : Sodium borohydride or lithium aluminium hydride for reduction reactions.
Catalysts: : Palladium on carbon or platinum catalysts can be used in hydrogenation reactions.
Solvents: : Dimethyl sulfoxide (DMSO), dichloromethane, and ethanol are commonly used.
Major Products Formed
Oxidation: : Products may include oxo-compounds and carboxylic acids.
Reduction: : Reduced forms of the compound, such as alcohols or amines.
Substitution: : Various substituted benzene and pyridazin derivatives.
Scientific Research Applications
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)acetamide finds applications in several fields:
Chemistry: : Used as a precursor for synthesizing complex organic molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or molecular probe.
Medicine: : Explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: : Utilized in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)acetamide is closely related to its structure. The compound interacts with molecular targets such as enzymes or receptors, modulating their activity. The oxazol and pyridazin groups play a crucial role in binding to these targets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:
2-oxo-2H-benzoxazole derivatives: : Differ in their substitution patterns.
Pyridazinone compounds: : Vary in their side chains and functional groups.
Acetamide derivatives: : Exhibit different biological activities depending on their substituents.
This distinctive structure enables it to participate in diverse chemical reactions and to exhibit a broad spectrum of biological activities, making it a valuable molecule for scientific research and industrial applications.
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c26-19(14-25-17-8-4-5-9-18(17)29-21(25)27)22-12-13-28-20-11-10-16(23-24-20)15-6-2-1-3-7-15/h1-11H,12-14H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZDLBNBRDIQKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)CN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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